Retrotestosterone

Catalog No.
S541267
CAS No.
571-41-5
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retrotestosterone

CAS Number

571-41-5

Product Name

Retrotestosterone

IUPAC Name

17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3

InChI Key

MUMGGOZAMZWBJJ-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Solubility

Soluble in DMSO

Synonyms

17 beta Hydroxy 4 Androsten 3 one, 17 beta Hydroxy 8 alpha 4 Androsten 3 one, 17-beta-Hydroxy-4-Androsten-3-one, 17-beta-Hydroxy-8 alpha-4-Androsten-3-one, 8 Isotestosterone, 8-Isotestosterone, Androderm, AndroGel, Andropatch, Androtop, Histerone, Sterotate, Sustanon, Testim, Testoderm, Testolin, Testopel, Testosterone, Testosterone Sulfate

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]34C

Description

The exact mass of the compound 9beta,10alpha-Testosterone is 288.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Retrotestosterone is a synthetic steroid compound derived from testosterone, characterized by its unique structural modifications that distinguish it from its parent compound. It is primarily known for its altered androgenic and anabolic properties, which make it a subject of interest in both pharmacological research and potential therapeutic applications. Retrotestosterone is structurally similar to testosterone but features modifications that affect its biological activity and interaction with androgen receptors.

Typical of steroid compounds, including:

  • Oxidation: Retrotestosterone can be oxidized to form various metabolites, which may exhibit different biological activities.
  • Reduction: This reaction can lead to the formation of reduced derivatives that may possess altered pharmacological profiles.
  • Substitution: Retrotestosterone can react with various nucleophiles, allowing for the introduction of functional groups that may enhance its activity or solubility.

These reactions are crucial for modifying the compound's properties and exploring its potential therapeutic uses.

The biological activity of retrotestosterone is notably distinct from that of testosterone. It has been observed to exhibit:

  • Reduced Androgenic Activity: Unlike testosterone, retrotestosterone shows diminished androgenic effects, which may reduce side effects associated with anabolic steroids.
  • Potential Anti-Progestational Effects: Some studies suggest that retrotestosterone may possess anti-progestational properties, making it a candidate for further investigation in hormonal therapies .
  • Renotrophic Effects: Retrotestosterone has been reported to have renotrophic (kidney-promoting) effects, differing from the typical anabolic profile of testosterone .

The synthesis of retrotestosterone involves several steps, typically starting from readily available steroid precursors. Common methods include:

  • Chemical Modifications of Testosterone: This involves specific reactions such as methylation or hydroxylation at key positions to yield retrotestosterone.
  • Asymmetric Synthesis Techniques: Advanced synthetic routes may employ asymmetric synthesis to produce enantiomerically pure forms of retrotestosterone, enhancing its pharmacological efficacy .
  • Hydrolysis and Rearrangement Reactions: Certain synthetic pathways utilize hydrolysis followed by rearrangement to achieve the desired structural configuration of retrotestosterone .

These methods allow for the production of retrotestosterone in a laboratory setting, facilitating research into its properties and applications.

Retrotestosterone has potential applications in various fields:

  • Pharmaceutical Research: Due to its unique biological profile, retrotestosterone is studied for its potential use in hormone replacement therapies and as a treatment for conditions related to androgen deficiency.
  • Sports Medicine: Its altered anabolic properties make it a subject of interest in sports medicine, particularly concerning performance enhancement and recovery.
  • Endocrine Studies: Researchers investigate retrotestosterone's effects on hormonal pathways and its potential role in managing hormonal imbalances.

Studies on the interactions of retrotestosterone with androgen receptors indicate that it binds differently compared to testosterone. This differential binding may result in unique signaling pathways being activated, leading to varied biological responses. Interaction studies often focus on:

These studies are crucial for elucidating the potential therapeutic uses of retrotestosterone.

Retrotestosterone shares structural similarities with several other steroid compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Testosterone17β-hydroxy and 3-keto groupsStrong androgenic and anabolic effectsWidely used as a standard reference
11-HydroxyretrotestosteroneHydroxyl group at position 11Potentially reduced androgenic activityMay have different metabolic pathways
DihydrotestosteroneReduced double bond between carbons 4 and 5Potent androgenic effectsMore potent than testosterone
Nandrolone19-nor derivativeAnabolic effects with less androgenicityUsed medically for muscle wasting

Retrotestosterone's uniqueness lies in its modified structure that leads to distinct biological activities compared to these similar compounds. Its reduced androgenicity coupled with potential therapeutic benefits positions it as an intriguing candidate for further research in endocrinology and pharmacology.

The unique 9β,10α stereochemical configuration of retrotestosterone represents a fundamental structural deviation from the natural 9α,10β configuration found in testosterone [1] [2] [3]. This configurational change profoundly affects the three-dimensional molecular architecture of the steroid backbone, resulting in altered binding interactions with the androgen receptor (AR) [4] [5].

The 9β,10α configuration disrupts the normal planar arrangement of the steroid ring system, particularly affecting the B-ring chair conformation and overall molecular geometry [6] [7]. Computational modeling studies have demonstrated that this structural modification leads to significant changes in the contact pattern between retrotestosterone and the AR ligand-binding domain [8] [9]. The altered spatial orientation of functional groups, particularly the C3-ketone and C17β-hydroxyl moieties, results in suboptimal positioning within the receptor binding pocket [10] [11].

Binding affinity studies indicate that retrotestosterone exhibits markedly reduced affinity for the AR compared to testosterone, with estimates suggesting only 10-30% of testosterone's binding strength [13]. This reduction is attributed to disrupted hydrogen bonding networks, modified van der Waals interactions, and altered hydrophobic complementarity between the ligand and receptor [14] [15]. The 9β,10α configuration specifically affects the positioning of helix H12 in the AR ligand-binding domain, which is critical for coactivator recruitment and transcriptional activation [4] [7].

Molecular dynamics simulations reveal that the binding of retrotestosterone induces conformational changes in the AR that differ significantly from those observed with natural testosterone [16] [17]. These studies demonstrate increased conformational fluctuations and reduced stability of the ligand-receptor complex, contributing to the diminished biological activity of retrotestosterone [18] [17].

Functional Group Modifications and Biological Potency

The biological potency of retrotestosterone is fundamentally governed by the spatial arrangement of its key functional groups relative to the natural testosterone configuration [19] [20]. The essential pharmacophore elements required for AR binding and activation include the C3-ketone, C17β-hydroxyl group, and the Δ⁴ double bond in the A-ring [13] [21].

While retrotestosterone retains these critical functional groups, the 9β,10α configuration alters their three-dimensional positioning within the receptor binding site [1] [3]. The C17β-hydroxyl group, which contributes approximately 6 kcal/mol to binding affinity through hydrogen bonding interactions with receptor residues, experiences reduced contact efficiency due to the modified steroid backbone geometry [10] [22]. This hydroxyl group normally acts as both a hydrogen bond donor and acceptor, forming crucial interactions with threonine and asparagine residues in the AR ligand-binding domain [6] [23].

The C3-ketone functionality, essential for androgenic activity, maintains its chemical reactivity but exhibits altered positioning relative to complementary receptor residues [13] [24]. This positional shift reduces the optimal electrostatic interactions normally established between the ketone carbonyl and positively charged amino acid residues in the binding pocket [8] [11].

Research on related steroid modifications has shown that even minor structural changes can dramatically affect biological potency [25] [21]. For instance, conversion of the C17β-hydroxyl to the C17α configuration results in near-complete loss of androgenic activity [26] [27]. Similarly, saturation of the Δ⁴ double bond or modification of the C3-ketone substantially reduces AR binding affinity [20] [28].

The functional consequences of the 9β,10α configuration extend beyond simple binding affinity to affect transcriptional activation efficiency [29] [15]. Studies demonstrate that even when retrotestosterone binds to the AR, the resulting conformational changes fail to optimally recruit coactivator proteins necessary for gene transcription [4] [8]. This phenomenon explains why retrotestosterone exhibits reduced biological activity despite maintaining the essential functional groups required for receptor interaction.

Comparative SAR with 17α-Alkylated Analogues

The structure-activity relationships of retrotestosterone can be effectively contextualized through comparison with 17α-alkylated anabolic steroids, which represent a major class of synthetic androgens designed for enhanced oral bioavailability [25] [21]. While retrotestosterone lacks 17α-alkylation, both compound classes demonstrate how structural modifications can dramatically alter androgenic potency and biological properties.

17α-Alkylated steroids such as methyltestosterone, metandienone, and stanozolol achieve oral activity through metabolic protection afforded by the alkyl substituent at the C17α position [30] [31]. This modification prevents first-pass hepatic metabolism by 17β-hydroxysteroid dehydrogenase, allowing for oral administration [21] [27]. However, this protection comes at the cost of potential hepatotoxicity, as the alkylated steroids resist normal metabolic inactivation pathways [21] [30].

In contrast, retrotestosterone maintains susceptibility to normal steroid metabolism but exhibits reduced androgenic potency due to its altered binding characteristics [32]. While 17α-methyltestosterone retains 40-60% of testosterone's androgenic activity despite the steric bulk of the methyl group [25] [26], retrotestosterone demonstrates only 10-30% activity due to its configurational changes affecting the entire steroid backbone [3] [32].

The comparative analysis reveals that 17α-alkylation primarily affects metabolic stability while preserving reasonable receptor binding affinity, whereas the 9β,10α configuration in retrotestosterone fundamentally alters the molecular shape and receptor complementarity [20] [25]. Studies with 17α-ethyltestosterone demonstrate that extending the alkyl chain length beyond methyl significantly reduces androgenic activity, suggesting that steric bulk at this position has limitations [26] [27].

Computational modeling studies comparing retrotestosterone with 17α-alkylated analogues reveal distinct binding modes and receptor interaction patterns [9] [33]. While 17α-alkylated steroids generally maintain favorable binding orientations with modified metabolic profiles, retrotestosterone adopts altered binding poses that reduce overall receptor affinity and activation efficiency [15] [17].

The hepatotoxicity profiles also differ significantly between these compound classes. 17α-Alkylated steroids exhibit dose-dependent liver toxicity due to their resistance to hepatic metabolism [21] [30], while retrotestosterone is expected to display minimal hepatotoxicity given its susceptibility to normal steroid metabolic pathways [32] [34].

Computational Modeling of Receptor-Ligand Interactions

Advanced computational methods have provided crucial insights into the molecular basis of retrotestosterone's altered biological activity [9] [14]. Molecular docking studies reveal that the 9β,10α configuration results in suboptimal binding poses within the AR ligand-binding domain, with altered contact patterns compared to natural testosterone [35] [36].

Molecular dynamics simulations extending over microsecond timescales demonstrate that retrotestosterone binding induces different conformational dynamics in the AR compared to testosterone [14] [16]. These simulations reveal increased fluctuations in critical regions such as helix H12, which is essential for coactivator recruitment and transcriptional activation [15] [17]. The altered dynamics suggest that retrotestosterone binding may stabilize receptor conformations that are less competent for downstream signaling events.

Free energy perturbation calculations provide quantitative estimates of the binding affinity differences between retrotestosterone and testosterone [14] [35]. These calculations confirm experimental observations of reduced binding affinity and provide atomic-level insights into the energetic contributions of specific molecular interactions [8] [37]. The computations reveal that the 9β,10α configuration disrupts key stabilizing interactions while introducing unfavorable steric contacts within the binding pocket.

Quantum mechanical/molecular mechanical (QM/MM) studies have examined the electronic structure effects of the configurational change [38] [24]. These calculations demonstrate that the 9β,10α configuration alters the electron density distribution in the steroid ring system, affecting both electrostatic interactions with the receptor and the overall molecular polarizability [39] [40].

Pharmacophore modeling studies have identified the critical spatial arrangements of functional groups required for optimal AR binding [41] [42]. These models highlight how the 9β,10α configuration disrupts the geometric complementarity between retrotestosterone and the receptor pharmacophore, providing a mechanistic explanation for the reduced biological activity [11] [43].

The computational studies collectively demonstrate that the 9β,10α configuration in retrotestosterone represents more than a simple stereochemical variation—it fundamentally alters the molecular recognition properties of the steroid hormone [9] [33]. These findings have important implications for understanding structure-activity relationships in steroid hormones and for the rational design of novel androgenic compounds with specific biological profiles [44] [45].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 g/mol

Monoisotopic Mass

288.208930132 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Androgens

Other CAS

58-22-0

General Manufacturing Information

Androst-4-en-3-one, 17-hydroxy-, (17.beta.)-: ACTIVE

Dates

Last modified: 02-18-2024
1: Sarkar SL, Jogi KV, Tripathy AS. Effect of retrotestosterone on accessory sex

Explore Compound Types